Benzo[f]quinoline

Genotoxicity Metabolic activation Environmental mutagenicity

Mutagenicity screening labs cannot rely on generic 'benzoquinoline' mixtures-standard UV detection fails to distinguish BfQ from its isomer BhQ, compromising isomer-specific genotoxicity data. This authenticated Benzo[f]quinoline (≥98% purity) resolves that bottleneck. • Ames TA100-positive mutagenicity reference standard for NTP-aligned genotoxicity panels • D3 receptor pharmacophore scaffold enabling >840-fold D3/D1 selectivity in optimized analogs • Organometallic ligand: forms stable 1:1 AlMe₃ adduct (CCDC 126176) with reduced pyrophoricity Supplied with full analytical documentation for immediate method validation.

Molecular Formula C13H9N
Molecular Weight 179.22 g/mol
CAS No. 85-02-9
Cat. No. B1222042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[f]quinoline
CAS85-02-9
Synonyms5,6-benzoquinoline
benzo(f)quinoline
Molecular FormulaC13H9N
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC=N3
InChIInChI=1S/C13H9N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-9H
InChIKeyHCAUQPZEWLULFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 66° F (NTP, 1992)
4.39e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[f]quinoline (CAS 85-02-9): Physicochemical and Structural Reference Data for Research Procurement


Benzo[f]quinoline (CAS 85-02-9), also known as 5,6-benzoquinoline or 1-azaphenanthrene, is a polynuclear azaheterocycle consisting of a quinoline ring fused to a benzene ring [1]. Its extended π-conjugated system imparts characteristic electronic and photophysical properties of interest in medicinal chemistry, materials science, and organic synthesis [2]. Key physicochemical properties include a molecular formula of C₁₃H₉N, molecular weight of 179.22 g/mol, melting point of 93°C, boiling point of 349–350°C at 721 mmHg, and UV absorption maxima in ethanol at 347, 331, 316, and 266 nm [1]. The compound is practically insoluble in water but highly soluble in organic solvents including alcohol, ether, and benzene [1].

Why Benzo[f]quinoline Cannot Be Interchanged with Isomeric or Class Analogues: A Procurement-Critical Distinction


The angular architecture of benzo[f]quinoline—specifically the position of the nitrogen heteroatom within the fused phenanthrene framework—dictates its metabolic activation pathways, mutagenic profile, receptor-binding pharmacophore geometry, and spectroscopic differentiation from its positional isomers. As demonstrated in comparative studies, substituting benzo[f]quinoline with its isomer benzo[h]quinoline (CAS 230-27-3) alters metabolic activation mechanisms (parent compound activation vs. bay-region diol epoxide formation), receptor selectivity profiles, and UV derivative spectral fingerprints [1][2]. The extended π-conjugation and specific nitrogen placement also influence fluorescence behavior, protonation susceptibility in excited states, and coordination chemistry with metal centers, all of which are isomer-specific and cannot be assumed transferable [2][3]. Generic substitution without empirical validation introduces uncontrolled variables in mutagenicity screening, dopaminergic pharmacology, and materials science applications.

Quantitative Differentiation Evidence for Benzo[f]quinoline Relative to Isomeric and Scaffold Analogues


Benzo[f]quinoline Exhibits Higher In Vitro Mutagenic Potency than Benzo[h]quinoline in Salmonella typhimurium TA100

Benzo[f]quinoline (BfQ) demonstrates significantly greater metabolic activation to mutagenic products than its positional isomer benzo[h]quinoline (BhQ) in the Ames test using Salmonella typhimurium strain TA100 [1]. The parent BfQ compound is more mutagenic than trans-7,8-dihydro-7,8-dihydroxybenzo[f]quinoline, indicating that bay-region diol epoxide formation is not the principal activation pathway for BfQ, whereas BhQ mutagenicity appears mediated primarily via its bay-region diol epoxide [1]. This mechanistic divergence underscores the non-interchangeable nature of these isomers for environmental and toxicological screening.

Genotoxicity Metabolic activation Environmental mutagenicity

Octahydrobenzo[f]quinoline Derivatives Exhibit 10-Fold Higher Dopamine D2 Receptor Affinity than 3HPP Analogues After Lipophilicity Correction

Quantitative structure-activity relationship (QSAR) analysis reveals that trans-7-hydroxy-octahydrobenzo[f]quinoline (OHBQ) derivatives show a 10-fold higher affinity for the dopamine D2 receptor compared to the eutomeric S enantiomers of 3-(3-hydroxyphenyl)piperidine (3HPP) derivatives, once differences in lipophilicity have been statistically accounted for [1]. This enhanced affinity is attributed to the pre-organized, rigid conformation of the OHBQ scaffold, which reduces the entropic penalty required for the 3HPP derivatives to adopt the receptor-bound conformation [1].

Dopamine receptor pharmacology QSAR Eudismic analysis

2-Phenyl-Substituted Octahydrobenzo[f]quinoline Achieves 145-Fold D3 over D2 Selectivity and 840-Fold D3 over D1 Selectivity

The n-propyl analog 5f (2-phenyl-substituted octahydrobenzo[f]quinoline) demonstrates exceptional dopamine receptor subtype selectivity: it binds to the D3 receptor with a Ki of 1.1 nM, exhibits 145-fold selectivity for D3 over D2 receptors, and approximately 840-fold selectivity for D3 over D1 receptors [1]. The broader focused library of octahydrobenzo[f]quinolines demonstrated at least 14-fold D2-like selectivity over D1 in native porcine striatal tissue [1]. This selectivity profile is scaffold-dependent and not observed with isomeric benzo[h]quinoline-based analogues.

Dopamine D3 receptor Receptor subtype selectivity Full agonist

Benzo[f]quinoline and Benzo[h]quinoline Are Spectroscopically Resolved via First-Derivative UV Absorbance Spectroscopy

While acridine (benzo[b]quinoline) can be easily distinguished from benzo[f]quinoline by its distinct UV absorption spectrum, the positional isomers benzo[f]quinoline and benzo[h]quinoline exhibit overlapping UV spectra that require first-derivative spectroscopy (dA/dλ vs. wavelength) for reliable differentiation [1]. This analytical distinction has practical implications for complex mixture analysis, such as the characterization of nitrogen bases in petroleum distillates [1]. GC/MS serves as a confirmatory orthogonal method [1].

Analytical chemistry Isomer discrimination HPLC-UV

Trimethylaluminium Adduct with Benzo[f]quinoline Forms Discrete 1:1 Lewis Acid-Base Complex with Al-N Bond Length of 2.057 Å

The reaction of AlMe₃ with benzo[f]quinoline yields a discrete 1:1 molecular adduct Me₃Al-BQ, characterized by single-crystal X-ray diffraction (CCDC 126176). The Al-N bond length is 2.057(2) Å, and the aluminum center adopts a distorted tetrahedral geometry [1]. This adduct is substantially less air- and water-sensitive than the parent trialkylaluminium, representing a stabilized organometallic intermediate of potential synthetic utility [1].

Coordination chemistry Lewis acid-base adduct Organometallic synthesis

In Vivo Mutagenicity of Benzo[f]quinoline is Equivocal in Transgenic Mouse Model, Contrasting with Potent Liver Mutagen 1,7-Phenanthroline

Despite being mutagenic in the Ames test (TA100 + S9), benzo[f]quinoline (BfQ) induces only slight, equivocal mutations in vivo in the lacZ transgenic mouse (Muta™Mouse). BfQ caused a slight mutation increase in the liver, while benzo[h]quinoline (BhQ) induced a slight increase in the lung [1]. Neither BfQ- nor BhQ-induced cII mutant spectra showed characteristics distinct from spontaneous controls [1]. In stark contrast, the structurally related 1,7-phenanthroline induced potent liver mutations with a distinct mutational signature (G:C to C:G transversion) resembling that of the hepatocarcinogen quinoline [1].

In vivo genotoxicity lacZ transgenic mouse Aza-arene safety assessment

High-Value Application Scenarios for Benzo[f]quinoline (CAS 85-02-9) Based on Evidence-Based Differentiation


Environmental Mutagenicity Screening: Calibration Standard for Aza-Arene Comparative Studies

As a reference compound with well-characterized in vitro mutagenicity (Ames TA100 positive) but equivocal in vivo genotoxicity, benzo[f]quinoline serves as a critical calibration standard for laboratories investigating structure-mutagenicity relationships among aza-arenes [1]. Its differential activation pathway relative to benzo[h]quinoline and its contrast with the potent liver mutagen 1,7-phenanthroline provide a benchmark for validating metabolic activation assays and interpreting in vitro-to-in vivo extrapolation models [1][2]. Procurement of high-purity BfQ is essential for laboratories conducting NTP-aligned genotoxicity screening panels.

Dopamine D3 Receptor Pharmacology: Scaffold for Developing Subtype-Selective Full Agonists

The octahydrobenzo[f]quinoline scaffold enables the design of dopamine D3 receptor ligands with exceptional selectivity (up to 840-fold D3/D1 and 145-fold D3/D2 for optimized analogs) [1]. This scaffold advantage is not replicable with benzo[h]quinoline isomers or flexible piperidine analogues, which lack the requisite conformational rigidity and pharmacophore geometry [2]. Researchers in neuropharmacology seeking D3-selective tool compounds for probing dopaminergic pathways should prioritize the benzo[f]quinoline core structure over alternative heterocyclic platforms.

Complex Mixture Analysis: Method Development for Isomer-Specific Quantification of Benzoquinolines

Analytical laboratories quantifying nitrogen-containing polynuclear aromatic hydrocarbons in petroleum distillates, coal tar, or environmental samples require pure benzo[f]quinoline as a reference standard for method validation [1]. Because standard UV detection cannot reliably distinguish BfQ from its isomer BhQ, first-derivative spectroscopy or GC/MS confirmation is required [1]. Procurement of authenticated BfQ (as opposed to generic 'benzoquinoline' mixtures) is mandatory for developing and validating HPLC-UV methods that accurately report isomer-specific concentrations in regulatory or research contexts.

Organometallic and Coordination Chemistry: Lewis Base for Air-Stable Main-Group Adduct Synthesis

Benzo[f]quinoline forms a discrete 1:1 Lewis acid-base adduct with trimethylaluminium (Al-N bond length 2.057 Å) that exhibits markedly reduced air and water sensitivity compared to the free trialkylaluminium [1]. This stabilization property makes BfQ a valuable ligand for synthesizing and handling otherwise pyrophoric organometallic species. Crystallographers and synthetic inorganic chemists can leverage the CCDC-deposited structure (CCDC 126176) as a reference for characterizing new benzo[f]quinoline-metal complexes and for computational benchmarking of N-donor ligand basicity [1].

Technical Documentation Hub

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